

physical and chemical properties of 6-Chloro-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloro-2H-chromene-3-carbaldehyde

Cat. No.: B1362478

[Get Quote](#)

An In-Depth Technical Guide to 6-Chloro-2H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2H-chromene-3-carbaldehyde is a heterocyclic organic compound belonging to the chromene class of molecules. Chromene derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of **6-Chloro-2H-chromene-3-carbaldehyde**, its synthesis, and its potential applications.

Chemical and Physical Properties

6-Chloro-2H-chromene-3-carbaldehyde, with the CAS number 57544-34-0, possesses a molecular formula of $C_{10}H_7ClO_2$ and a molecular weight of 194.61 g/mol. [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) While specific experimental data for its melting and boiling points are not readily available in the cited literature, its physical state is generally described as a solid. For safe handling, it is recommended to use personal protective equipment, including gloves and safety goggles, and to work in a well-ventilated area.

Table 1: Physicochemical Properties of 6-Chloro-2H-chromene-3-carbaldehyde

Property	Value	Reference(s)
CAS Number	57544-34-0	[1][2][4]
Molecular Formula	C ₁₀ H ₇ ClO ₂	[4][5]
Molecular Weight	194.62 g/mol	[4]
Appearance	Data not available	
Melting Point	Data not available	
Boiling Point	Data not available	
Purity	Typically >96%	[6]

Table 2: Spectroscopic Data Summary

While specific spectra for **6-Chloro-2H-chromene-3-carbaldehyde** are not directly provided in the searched literature, several chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[2][7] The expected spectral characteristics can be inferred from the analysis of closely related compounds.

Spectroscopic Technique	Expected Features
¹ H NMR	Signals corresponding to aromatic protons, the aldehydic proton (typically δ 9-10 ppm), and protons of the dihydropyran ring.
¹³ C NMR	Resonances for aromatic carbons, the carbonyl carbon of the aldehyde (typically δ 185-200 ppm), and carbons of the heterocyclic ring.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the C=O stretching of the aldehyde (around 1670-1690 cm^{-1}), C=C stretching of the aromatic ring, and C-O-C stretching of the ether linkage.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the chromene-3-carbaldehyde structure.

Experimental Protocols

The synthesis of 2H-chromene-3-carbaldehydes can be achieved through several synthetic routes. The most common methods include the Vilsmeier-Haack reaction and the oxa-Michael-aldol condensation.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of chromene synthesis, this reaction typically involves the treatment of a substituted flavanone or a related precursor with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).

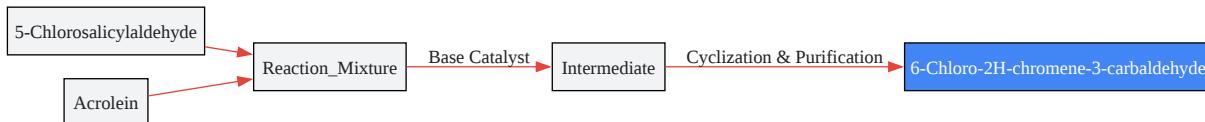
General Experimental Protocol (Adapted for **6-Chloro-2H-chromene-3-carbaldehyde**):

- Step 1: Reagent Preparation: The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to ice-cold N,N-dimethylformamide (DMF) under an inert atmosphere.

- Step 2: Reaction: The appropriate precursor, 6-chloroflavanone (not commercially available, would need to be synthesized from 4-chlorophenol), is added portion-wise to the prepared Vilsmeier reagent.
- Step 3: Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., 60-70 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Step 4: Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
- Step 5: Purification: The precipitate is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield **6-Chloro-2H-chromene-3-carbaldehyde**.

[Click to download full resolution via product page](#)

Caption: Vilsmeier-Haack reaction pathway for the synthesis of **6-Chloro-2H-chromene-3-carbaldehyde**.


Oxa-Michael-Aldol Condensation

This method involves the reaction of a substituted salicylaldehyde with an α,β -unsaturated aldehyde in the presence of a base catalyst.

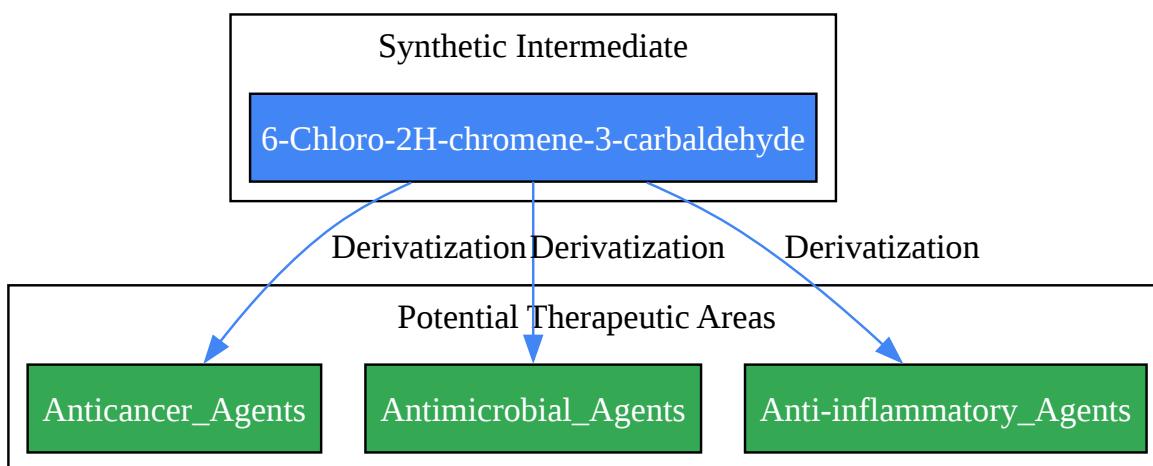
General Experimental Protocol (Adapted for **6-Chloro-2H-chromene-3-carbaldehyde**):

- Step 1: Reactant Mixture: 5-Chlorosalicylaldehyde and acrolein are dissolved in a suitable solvent such as dioxane or dimethyl sulfoxide (DMSO).
- Step 2: Catalyst Addition: A catalytic amount of a base, such as potassium carbonate or pyrrolidine, is added to the reaction mixture.

- Step 3: Reaction Execution: The mixture is stirred at room temperature or heated under reflux for a specified period, with the reaction progress monitored by TLC.
- Step 4: Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with water and extracted with an organic solvent (e.g., ethyl acetate).
- Step 5: Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated. The crude product is then purified by column chromatography to afford **6-Chloro-2H-chromene-3-carbaldehyde**.

[Click to download full resolution via product page](#)

Caption: Oxa-Michael-Aldol condensation for the synthesis of **6-Chloro-2H-chromene-3-carbaldehyde**.


Chemical Reactivity and Potential Applications

The 4-chloro-2H-chromene-3-carbaldehyde scaffold is recognized for its synthetic versatility. The aldehyde group can undergo a variety of chemical transformations, including oxidation, reduction, and condensation reactions, making it a valuable intermediate for the synthesis of more complex heterocyclic systems. The chlorine atom at the 6-position can also be a site for further functionalization through nucleophilic aromatic substitution reactions, although this is generally less facile than reactions at the aldehyde.

While no specific biological activities or signaling pathway involvements have been reported for **6-Chloro-2H-chromene-3-carbaldehyde** itself, the broader class of chromene derivatives has been extensively studied and shown to exhibit a wide range of pharmacological properties, including:

- Anticancer Activity: Many chromene-based compounds have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial and Antifungal Activity: Chromene derivatives have been investigated for their potential as antibacterial and antifungal agents.
- Anti-inflammatory Properties: Some chromenes have shown promise as anti-inflammatory agents.

The presence of the chloro and aldehyde functionalities on the 2H-chromene core of **6-Chloro-2H-chromene-3-carbaldehyde** makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore the specific biological profile of this compound and its derivatives.

[Click to download full resolution via product page](#)

Caption: Potential derivatization and therapeutic applications of **6-Chloro-2H-chromene-3-carbaldehyde**.

Conclusion

6-Chloro-2H-chromene-3-carbaldehyde is a valuable synthetic intermediate with the potential for the development of novel therapeutic agents. While detailed experimental data on its physical properties and specific biological activities are currently limited in the public domain,

this guide provides a foundational understanding of its chemical nature, synthesis, and potential applications based on the current body of scientific literature. Further research into this compound is encouraged to fully elucidate its properties and unlock its potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-CHLORO-4-HYDROXY-2-OXO-2H-CHROMENE-3-CARBALDEHYDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 57544-34-0 CAS MSDS (6-CHLORO-2H-CHROMENE-3-CARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. islandscholar.ca [islandscholar.ca]
- 5. BioOrganics [bioorganics.biz]
- 6. 6-Chloro-2H-chromene-3-carbaldehyde - Advanced Biochemicals [advancedbiochemicals.com]
- 7. 57544-34-0|6-Chloro-2H-chromene-3-carbaldehyde|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [physical and chemical properties of 6-Chloro-2H-chromene-3-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1362478#physical-and-chemical-properties-of-6-chloro-2h-chromene-3-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com